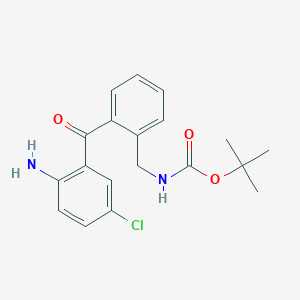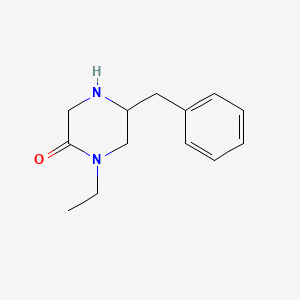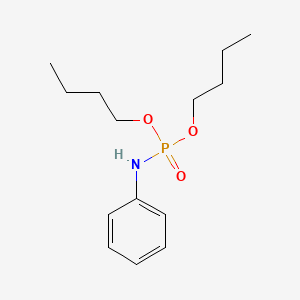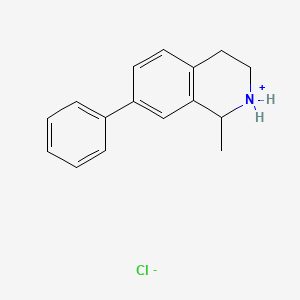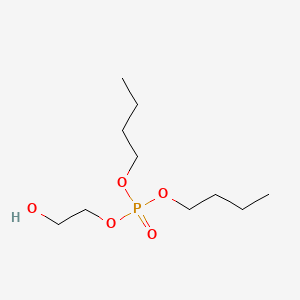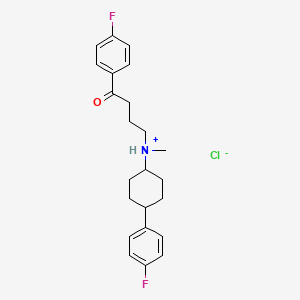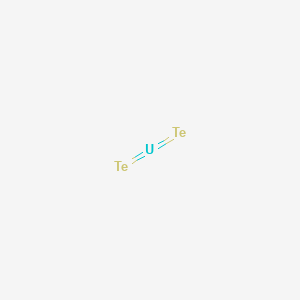
Uranium telluride (UTe2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uranium ditelluride is an inorganic compound with the chemical formula UTe₂. It was discovered to be an unconventional superconductor in 2018. This compound has garnered significant attention due to its unique superconducting properties, which include the ability to conduct electricity without resistance even in high magnetic fields .
Méthodes De Préparation
Uranium ditelluride can be synthesized using two primary methods: chemical vapor transport and molten metal flux growth.
Chemical Vapor Transport: This method involves the reaction of uranium and tellurium in a sealed environment, where the reactants are transported in the vapor phase and deposited as crystals.
Molten Metal Flux Growth: In this method, uranium and tellurium are combined in a molten state and allowed to crystallize.
Analyse Des Réactions Chimiques
Uranium ditelluride undergoes various chemical reactions, including oxidation and reduction. The compound’s reactivity is influenced by the presence of uranium and tellurium, which can participate in different types of chemical transformations.
Oxidation: Uranium ditelluride can be oxidized to form uranium oxides and tellurium oxides. Common oxidizing agents include oxygen and nitric acid.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form lower oxidation state compounds.
Substitution: Uranium ditelluride can undergo substitution reactions where tellurium atoms are replaced by other chalcogens like sulfur or selenium.
Applications De Recherche Scientifique
Uranium ditelluride has several scientific research applications, particularly in the fields of quantum computing and superconductivity.
Mécanisme D'action
The superconducting properties of uranium ditelluride are attributed to the formation of Cooper pairs, where two electrons with parallel spins pair up. This spin-triplet pairing allows the compound to conduct electricity without resistance. The material acts as a topological superconductor, maintaining its superconducting state even in high magnetic fields .
Comparaison Avec Des Composés Similaires
Uranium ditelluride is unique among superconductors due to its unconventional properties. Similar compounds include:
Uranium disulfide (US₂): Another uranium-based compound with different superconducting properties.
Uranium diselenide (USe₂): Similar to uranium ditelluride but with selenium instead of tellurium.
Distrontium ruthenate (Sr₂RuO₄): A p-wave triplet state superconductor candidate.
Helium-3: A spin-triplet superfluid with similar pairing mechanisms.
Propriétés
Numéro CAS |
12138-37-3 |
|---|---|
Formule moléculaire |
Te2U |
Poids moléculaire |
493.2 g/mol |
Nom IUPAC |
bis(tellanylidene)uranium |
InChI |
InChI=1S/2Te.U |
Clé InChI |
NXLGIFZSJFTWAS-UHFFFAOYSA-N |
SMILES canonique |
[Te]=[U]=[Te] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
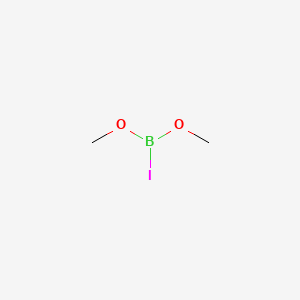
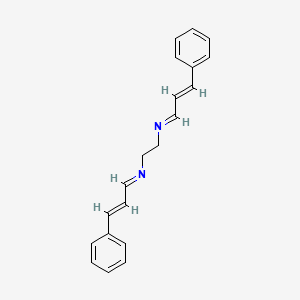
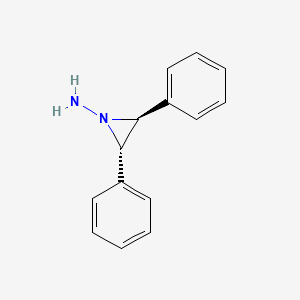
![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)
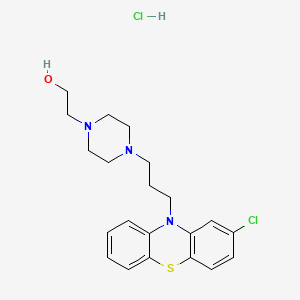
![N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide](/img/structure/B13747269.png)

